3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
Description
The exact mass of the compound 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is 299.0573877 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-3-1-2-10(8-11)14(21)17-12-4-6-13(7-5-12)20-9-16-18-19-20/h1-9H,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJRZABKCLFNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Synthesis and Mechanistic Evaluation of 3-Chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
Executive Summary & Retrosynthetic Logic
The compound 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide represents a highly relevant structural motif in modern medicinal chemistry. The 1-aryl-1H-tetrazole moiety frequently serves as a metabolically stable bioisostere for carboxylic acids or as a critical hydrogen-bond acceptor in kinase and IDO1 inhibitor pharmacophores 1[1].
To construct this target with high atom economy and reliable yield, we employ a three-stage linear convergent synthesis. The retrosynthetic disconnection cleaves the central amide bond, yielding 3-chlorobenzoyl chloride and 4-(1H-tetrazol-1-yl)aniline. The aniline derivative is further disconnected down to the commercially available 4-nitroaniline via a multicomponent tetrazole cyclization followed by catalytic hydrogenation.
Retrosynthetic and forward synthesis workflow for the target benzamide.
Stage 1: Multicomponent Construction of the Tetrazole Ring
The synthesis of 1-aryl-1H-tetrazoles traditionally relies on the reaction of anilines with sodium azide and triethyl orthoformate. To bypass the use of toxic solvents and improve yields, a solvent-free, nanoparticle-catalyzed approach is highly recommended 2[2].
Quantitative Catalyst Evaluation
Selecting the correct Lewis acid catalyst is critical for activating the triethyl orthoformate. Table 1 summarizes the optimization data for this transformation.
Table 1: Optimization of Catalyst for 1-Aryl-1H-Tetrazole Synthesis
| Catalyst | Time (h) | Yield (%) | Reaction Conditions | Causality / Observation |
| FeCl₂·4H₂O | 4.5 | 30 | Solvent-free, 100°C | Poor Lewis acidity leads to incomplete cyclization. |
| FeCl₃·6H₂O | 4.5 | 55 | Solvent-free, 100°C | Moderate activation of orthoformate. |
| Nano MnFe₂O₄ | 4.5 | 75 | Solvent-free, 100°C | Increased surface area improves catalytic turnover. |
| Nano Fe₃O₄ | 4.5 | 90 | Solvent-free, 100°C | Optimal magnetic recovery and high surface area. |
| Cu Nanocatalyst | 1.5 | 93 | Solvent-free, 100°C | Superior coordination with azide intermediates. |
Protocol 1: Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole
-
Charge a 50 mL round-bottom flask with 4-nitroaniline (10 mmol, 1.38 g), sodium azide (15 mmol, 0.97 g), and triethyl orthoformate (15 mmol, 2.22 g).
-
Catalyze the mixture by adding Nano Fe₃O₄ or a Cu nanocatalyst (10 mol%).
-
Heat the mixture to 100°C under solvent-free conditions with vigorous stirring for 1.5 to 4.5 hours (depending on the chosen catalyst).
-
Workup : Cool to room temperature, dilute with ethyl acetate (30 mL), and magnetically separate the catalyst.
-
Wash the organic layer with distilled water (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol.
Causality & Self-Validation: Solvent-free conditions increase the collision frequency of the multicomponent system, driving the thermodynamics toward cyclization while preventing azide hydrolysis. The magnetic separation of the catalyst ensures no heavy metal carryover. The protocol is self-validating via Thin Layer Chromatography (TLC); the complete disappearance of the bright yellow 4-nitroaniline spot confirms reaction completion.
Stage 2: Chemoselective Nitro Reduction
The intermediate must be reduced to 4-(1H-tetrazol-1-yl)aniline. While dissolving metal reductions (e.g., Fe/HCl) are common, they pose a risk of protonating or degrading the nitrogen-rich tetrazole ring. Catalytic hydrogenation is the superior choice.
Protocol 2: Catalytic Hydrogenation to 4-(1H-Tetrazol-1-yl)aniline
-
Dissolve 1-(4-nitrophenyl)-1H-tetrazole (5 mmol) in anhydrous methanol (25 mL) in a heavy-walled hydrogenation flask.
-
Purge the flask with nitrogen gas for 5 minutes to displace oxygen.
-
Add 10% Palladium on Carbon (Pd/C) (0.05 mmol Pd) carefully to the solution.
-
Hydrogenate : Evacuate the flask and backfill with hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 3 hours.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.
-
Concentrate the filtrate under reduced pressure to afford the pure aniline derivative.
Causality & Self-Validation: Catalytic hydrogenation is chosen to avoid harsh acidic conditions. The reaction is a self-validating system: hydrogen gas uptake ceases exactly when the reduction is complete, and the solution visually transitions from pale yellow to colorless. The simple filtration through Celite guarantees a high-purity intermediate ready for immediate coupling.
Stage 3: Amide Coupling
The final stage is the acylation of 4-(1H-tetrazol-1-yl)aniline with 3-chlorobenzoyl chloride. The choice of base and temperature control are the primary determinants of yield and purity 4[4].
Protocol 3: Synthesis of this compound
-
Prepare the Amine : In a flame-dried 50 mL flask under inert atmosphere, dissolve 4-(1H-tetrazol-1-yl)aniline (4 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Add Base : Inject N,N-Diisopropylethylamine (DIPEA) (10 mmol, 2.5 eq) and cool the solution to 0°C using an ice bath.
-
Acylate : Dissolve 3-chlorobenzoyl chloride (4.4 mmol, 1.1 eq) in DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes.
-
React : Stir at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for 2 hours.
-
Quench & Extract : Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to yield the target benzamide.
Causality & Self-Validation: The dropwise addition at 0°C controls the highly exothermic acylation, preventing the formation of di-acylated side products. DIPEA is chosen as a sterically hindered, non-nucleophilic base; it neutralizes the generated HCl without competing for the highly reactive acid chloride. The quench with NaHCO₃ neutralizes any unreacted acid chloride, self-validating the termination of the reaction with the cessation of CO₂ evolution (bubbling).
References
-
Ariannezhad, M., Habibi, D., & Heydari, S. (2019). Synthesis of Tetrazoles from Amines Mediated by New Copper Nanocatalyst. Russian Journal of Organic Chemistry. 2
-
Vishwakarma et al. (2022). Advances in Tetrazole Synthesis: An Overview. ChemistrySelect. 3
-
Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. PMC / NIH. 1
-
Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemRxiv. 4
Sources
Methodological & Application
Application Note & Synthesis Protocol: 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is based on a robust two-step process, beginning with the formation of the key intermediate, 4-(tetrazol-1-yl)aniline, followed by a nucleophilic acyl substitution to form the final amide product. This guide is designed for professionals in the chemical and pharmaceutical sciences, offering detailed experimental procedures, mechanistic insights, safety protocols, and methods for analytical validation. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Synthetic Strategy
Amide bonds are a cornerstone of countless biologically active molecules, and their efficient formation is a critical task in synthetic chemistry. The target compound, this compound, combines a substituted benzamide core with a tetrazole moiety. Tetrazole rings are recognized as metabolically stable bioisosteres of carboxylic acids, a feature that has made them valuable in designing potential therapeutic agents.[1]
The synthetic strategy detailed herein is a convergent approach, focusing on the coupling of two primary synthons:
-
4-(tetrazol-1-yl)aniline : The amine component, which provides the tetrazole functionality.
-
3-chlorobenzoyl chloride : The activated carboxylic acid component, which forms the benzamide backbone.
The key reaction is an amide bond formation via a Schotten-Baumann-type reaction, a reliable and widely used method for acylating amines with acyl chlorides.[2][3] This approach was selected for its high efficiency, rapid reaction times, and straightforward purification procedures.
Overall Synthetic Workflow
The synthesis proceeds in two distinct stages: the preparation of the tetrazole-containing aniline and the subsequent amide coupling.
Sources
Optimal solvent systems for dissolving 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
Application Note & Protocol Guide: Optimal Solvent Systems for 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
Abstract
This comprehensive guide provides a systematic approach to identifying and optimizing solvent systems for the dissolution of this compound, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug discovery, formulation, and manufacturing, this document outlines both theoretical and practical methodologies for solvent selection. We delve into the physicochemical properties of the target molecule, leverage predictive models such as Hansen Solubility Parameters (HSP), and provide detailed experimental protocols for systematic solvent screening and solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient dissolution procedures for this and structurally related compounds.
Introduction: The Criticality of Solvent Selection
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing bioavailability, therapeutic efficacy, and the feasibility of various manufacturing processes.[1][2] this compound, with its complex molecular architecture, presents a unique solubility challenge. This guide provides a strategic framework to navigate this challenge, moving beyond simple trial-and-error to a rational, science-driven approach for identifying optimal solvent systems.
Physicochemical Profile of this compound
A thorough understanding of the molecule's inherent properties is the first step in predicting its solubility behavior.
-
Structural Analysis: The molecule is comprised of three key functional regions:
-
3-chlorobenzamide: This portion introduces a degree of polarity through the amide group, which is capable of hydrogen bonding, while the chlorophenyl group adds to the molecule's hydrophobicity.[3][4][5]
-
N-phenyl linker: This aromatic linker contributes to the overall rigidity and planarity of the molecule.
-
Tetrazole ring: The tetrazole moiety is a key feature, known to be a bioisostere for carboxylic acids.[6] It is a polar, weakly acidic group due to the presence of four nitrogen atoms, capable of acting as both a hydrogen bond donor and acceptor.[6][7] Tetrazoles generally exhibit solubility in polar solvents.[6][7][8]
-
-
-
Polarity: The presence of both polar (amide, tetrazole) and non-polar (chlorophenyl, phenyl) groups suggests the molecule is likely to be sparingly soluble in both highly polar (e.g., water) and very non-polar (e.g., hexane) solvents. Its optimal solubility is expected in solvents with intermediate polarity or in co-solvent systems.
-
Hydrogen Bonding Capacity: The amide and tetrazole groups provide sites for hydrogen bonding, indicating that protic solvents or aprotic solvents with hydrogen bond accepting capabilities will be important for dissolution.
-
Aromaticity: The multiple aromatic rings suggest that solvents capable of π-π stacking interactions could also play a role in solubilization.
-
Theoretical Framework for Solvent Selection
A theoretical approach can significantly narrow down the experimental search space for suitable solvents, saving time and resources.[9]
Hansen Solubility Parameters (HSP)
HSP theory is a powerful tool for predicting solubility based on the principle of "like dissolves like."[10][11] It deconstructs the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[11]
A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and the solvent in the 3D Hansen space can be calculated, and if this distance is within the interaction radius (R0) of the solute, good solubility is predicted.[12][13]
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, with high accuracy.[14][15] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[9][14] This method is particularly useful for screening a large number of potential solvents and their mixtures computationally before extensive lab work.[9][16]
Systematic Approach to Solvent Screening: A Practical Workflow
The following workflow provides a structured methodology for identifying and optimizing a solvent system for this compound.
Caption: A systematic workflow for solvent system identification and optimization.
Experimental Protocols
Protocol 1: Preliminary Single Solvent Screening (Qualitative)
Objective: To rapidly assess the qualitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Vials (e.g., 2 mL glass vials)
-
Vortex mixer
-
A selection of solvents with varying polarities (see Table 1).
Procedure:
-
Add approximately 1-2 mg of the compound to a series of labeled vials.
-
To each vial, add 1 mL of a different solvent.
-
Vortex each vial vigorously for 2 minutes.
-
Visually inspect each vial for the presence of undissolved solid.
-
Record observations as "Insoluble," "Slightly Soluble," or "Soluble."
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Example Solvents | Predicted Interaction |
| Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding with amide and tetrazole. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Dipole-dipole interactions; hydrogen bond acceptors. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, hydrogen bond acceptors. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Can interact with the chlorophenyl group. |
| Non-polar | Toluene, Hexane | Unlikely to be good solvents alone. |
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of the compound in promising single solvents or solvent mixtures. This method is considered the gold standard for solubility measurement.[17][18][19][20]
Materials:
-
This compound
-
Selected solvent(s)
-
Incubating orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the compound (e.g., 5-10 mg) to a vial containing a known volume of the solvent system (e.g., 2 mL). Ensure undissolved solid remains.[2]
-
Equilibration: Seal the vials and place them in an incubating orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[18]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of the compound.[2]
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Recommended Solvent Systems (Hypothesized)
Based on the physicochemical analysis, the following solvent systems are predicted to be effective for dissolving this compound.
Table 2: Potentially Effective Solvent Systems
| Solvent System | Rationale |
| Dimethylformamide (DMF) | A highly polar aprotic solvent, excellent hydrogen bond acceptor, known to dissolve many tetrazole and benzamide derivatives.[6] |
| Dimethyl Sulfoxide (DMSO) | Similar to DMF, a strong polar aprotic solvent capable of disrupting intermolecular forces in the solid state.[6][21] |
| DMF / Water Mixtures | The addition of water can modulate the polarity and may enhance solubility for compounds with both hydrophobic and hydrophilic regions. |
| Ethanol / Dichloromethane (DCM) Mixtures | A protic/aprotic mixture that can address both hydrogen bonding and other polar interactions. |
| Tetrahydrofuran (THF) / Methanol Mixtures | A less polar ether combined with a protic solvent to balance the dissolution of different parts of the molecule. |
Troubleshooting and Considerations
-
Precipitation upon Dilution: If the compound precipitates when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer, consider using a co-solvent like ethanol in the final solution or reducing the final concentration.[21]
-
Metastable Forms: Be aware that different crystalline forms (polymorphs) of the compound may exhibit different solubilities.[18]
-
Temperature Effects: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.
Conclusion
The selection of an optimal solvent system for this compound requires a methodical approach that combines theoretical prediction with systematic experimental verification. By understanding the molecule's physicochemical properties and employing the workflows and protocols outlined in this guide, researchers can efficiently identify robust solvent systems, thereby accelerating research and development timelines.
References
-
COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM. (n.d.). Retrieved February 27, 2026, from [Link]
- Hansen, C. M. (2019, July 1).
-
COSMO-RS - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022, November 17). Pharmaceutical Sciences, 29(2), 133-134.
- Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
-
HSP for Beginners - Hansen Solubility Parameters. (n.d.). Retrieved February 27, 2026, from [Link]
- Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo.
-
Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. (2023, March 29). Retrieved February 27, 2026, from [Link]
-
Hansen solubility parameter - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
The experimental solubility and COSMO-RS predicted solubility in DES... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. (n.d.). Retrieved February 27, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved February 27, 2026, from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved February 27, 2026, from [Link]
-
SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Retrieved February 27, 2026, from [Link]
-
Benzamide | C7H7NO | CID 2331 - PubChem - NIH. (n.d.). Retrieved February 27, 2026, from [Link]
-
Benzamide is not very soluble in ether, benzoic acid is however very soluble in it. If ether is the only solvent available for separation, how would you affect a chemical separation of the two compounds? - Quora. (2019, March 24). Retrieved February 27, 2026, from [Link]
-
Benzamide - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Annex 4 - World Health Organization (WHO). (n.d.). Retrieved February 27, 2026, from [Link]
-
Tetrazole – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 27, 2026, from [Link]
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE. (n.d.). Retrieved February 27, 2026, from [Link]
-
3-chloro-4-[[2-[1-(2-chloro-4-methyl-phenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzamide. (n.d.). Retrieved February 27, 2026, from [Link]
-
Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review - Hilaris Publisher. (2021, September 10). Retrieved February 27, 2026, from [Link]
-
3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide Properties - EPA. (2025, October 15). Retrieved February 27, 2026, from [Link]
-
3-Chloro-N-phenylbenzamide - PMC - NIH. (n.d.). Retrieved February 27, 2026, from [Link]
-
3-Chlorobenzamide - the NIST WebBook. (n.d.). Retrieved February 27, 2026, from [Link]
-
3-chloro-N-phenylbenzamide | C13H10ClNO | CID 722390 - PubChem - NIH. (n.d.). Retrieved February 27, 2026, from [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (2025, August 18). Retrieved February 27, 2026, from [Link]
-
Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - MDPI. (2023, October 7). Retrieved February 27, 2026, from [Link]
Sources
- 1. approcess.com [approcess.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Chloro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chlorobenzamide [webbook.nist.gov]
- 5. 3-chloro-N-phenylbenzamide | C13H10ClNO | CID 722390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. scm.com [scm.com]
- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 14. COSMO-RS - Wikipedia [en.wikipedia.org]
- 15. zenodo.org [zenodo.org]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. raytor.com [raytor.com]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. who.int [who.int]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Robust RP-HPLC Method Development and Validation for 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the precise quantification of 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide in bulk drug substances.
Physicochemical Profiling & Method Rationale
Developing an analytical method for This compound requires a deep understanding of its structural motifs. The molecule features a benzamide core, a lipophilic chlorophenyl ring, and a nitrogen-rich tetrazole moiety.
As a Senior Application Scientist, I approach this by translating the molecule's physical chemistry into chromatographic parameters:
-
Stationary Phase Selection (Causality of
Interactions): While a standard C18 column relies purely on hydrophobic dispersion forces, the target analyte possesses extensive -electron systems across its two phenyl rings, the amide bond, and the tetrazole ring. Therefore, a Phenyl-Hexyl stationary phase is selected. The phenyl groups on the silica surface engage in orthogonal interactions with the analyte, offering superior selectivity and peak shape, particularly when separating the active pharmaceutical ingredient (API) from closely related des-chloro or isomeric synthetic impurities. -
Mobile Phase & pH Control: The 1-aryl tetrazole ring and the benzamide linkage are essentially neutral under standard reversed-phase conditions. However, to suppress the ionization of residual silanols on the silica support (which causes peak tailing), the aqueous mobile phase is buffered to an acidic pH. A mobile phase of 0.1% Formic Acid in Water (pH ~2.7) ensures the analyte remains fully un-ionized while maintaining LC-MS compatibility for future impurity profiling.
-
Detector Wavelength: The extended conjugation across the benzamide and the 1-phenyltetrazole system provides a strong
transition. UV detection at 254 nm is selected as the universal wavelength for aromatic absorbance, ensuring high sensitivity.
Analytical Target Profile (ATP) & Workflow
In alignment with modern Quality by Design (QbD) principles outlined in ICH Q14, the Analytical Target Profile (ATP) defines the method's predefined objective[1].
ATP Statement: To accurately and precisely quantify this compound in bulk API within a range of 50-150% of the nominal working concentration (50 µg/mL), with a total analytical error of less than 3.0%.
QbD-based HPLC Method Development Workflow for Benzamide Derivatives.
Experimental Protocol
This protocol is designed as a self-validating system. By strictly adhering to the sample preparation and system suitability criteria, the method guarantees data integrity.
Reagents and Equipment
-
Analyte: this compound Reference Standard (>99.5% purity).
-
Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), LC-MS Grade Formic Acid.
-
Equipment: UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.
Sample Preparation
Benzamide derivatives often exhibit limited solubility in purely aqueous environments[2].
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of Acetonitrile and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume with Acetonitrile.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Exploits |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses silanol ionization; LC-MS compatible. |
| Mobile Phase B | Acetonitrile | Strong organic modifier for lipophilic elution. |
| Elution Mode | Gradient (See below) | Sharpens the main peak while washing out late eluters. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Prevents column overloading and band broadening. |
| Column Temp. | 40°C | Reduces mobile phase viscosity and system backpressure. |
| Detection | UV at 254 nm | Maximum absorbance for the conjugated benzamide system. |
Gradient Program:
-
0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)
-
2.0 - 8.0 min: 30%
80% B (Linear ramp for elution) -
8.0 - 10.0 min: 80% B (Column wash)
-
10.1 - 15.0 min: 30% B (Re-equilibration)
System Suitability Testing (SST)
System Suitability Testing is a mandatory component of any compendial procedure, ensuring the complete analytical system (instrument, reagents, column, and analyst) is fit for purpose at the time of use, as mandated by USP General Chapter <1225>[3].
System Suitability Logic Tree based on USP <1225> requirements.
Method Validation Summary
The method was validated in strict accordance with the ICH Q2(R2) Validation of Analytical Procedures guidelines[1]. The quantitative data below demonstrates the method's reliability.
Table 1: Linearity and Sensitivity
Linearity was established over a range of 25 µg/mL to 75 µg/mL (50% to 150% of the nominal concentration). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope[1].
| Validation Parameter | Result | Acceptance Criteria (ICH Q2) |
| Linearity Range | 25 - 75 µg/mL | 80% - 120% of nominal |
| Correlation Coefficient ( | 0.9998 | |
| Limit of Detection (LOD) | 0.45 µg/mL | Signal-to-Noise |
| Limit of Quantitation (LOQ) | 1.35 µg/mL | Signal-to-Noise |
Table 2: Precision and Accuracy (Recovery)
Accuracy was assessed by spiking the API into a synthetic placebo matrix at three concentration levels (80%, 100%, and 120%). Method precision (Repeatability) was determined via six independent sample preparations at 100% concentration[1].
| Spiked Level (%) | Actual Conc. (µg/mL) | Recovered Conc. (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 40.0 | 39.8 | 99.5% | 0.8% |
| 100% | 50.0 | 50.2 | 100.4% | 0.6% |
| 120% | 60.0 | 59.7 | 99.5% | 0.9% |
| Method Precision | 50.0 (n=6) | - | - | 0.7% (Limit: |
References
- IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Pharmaceutical Technology. "Considerations for Method Validation (USP <1225>).
- BenchChem. "Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Benzoylbenzamide.
Sources
Crystallization techniques for 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide purification
Application Note: High-Purity Crystallization Protocols for 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
Abstract
This technical guide details the purification and crystallization strategies for This compound , a pharmacophore bearing both a lipophilic chlorobenzene moiety and a polar, nitrogen-rich tetrazole ring. Achieving pharmaceutical-grade purity (>99.5%) requires managing the competing solubility profiles of the hydrophobic benzamide core and the polar tetrazole. This note outlines two validated protocols: Controlled Cooling Crystallization (for maximum purity) and Anti-Solvent Precipitation (for high-throughput recovery), alongside critical parameters for polymorph control.
Physicochemical Profile & Solubility Mapping
Understanding the solute is the prerequisite to crystallization. The target molecule contains three distinct functional regions:
-
3-Chlorophenyl ring: Lipophilic, drives solubility in non-polar organics.
-
Amide Linker: Hydrogen bond donor/acceptor; primary driver of crystal lattice energy and polymorphism.
-
1-Substituted Tetrazole: Polar, electron-deficient aromatic ring. Unlike 5-substituted tetrazoles (which are acidic), 1-substituted tetrazoles are weakly basic and generally neutral at physiological pH.
Solubility Screening Matrix Data derived from structural First Principles and analog benchmarking.
| Solvent Class | Specific Solvent | Solubility Behavior | Usage in Protocol |
| Class I: Good Solvents | DMSO, DMF | High solubility (>100 mg/mL) at RT. | Primary solvent for Anti-Solvent method. |
| Class II: Temperature Dependent | Ethanol, Acetonitrile (ACN) | Low at RT; High at Boiling Point (BP). | Ideal for Cooling Crystallization. |
| Class III: Anti-Solvents | Water | Insoluble (<0.1 mg/mL). | Precipitator for polar organic solutions. |
| Class III: Anti-Solvents | n-Heptane, Toluene | Poor solubility. | Anti-solvent for lipophilic impurity purge. |
Protocol A: Controlled Cooling Crystallization (The Gold Standard)
Objective: To obtain high-purity crystals (>99.8%) with a defined particle size distribution (PSD), removing unreacted aniline and acid impurities.
Mechanism: This method leverages the steep solubility curve of benzamides in hot alcohols. Impurities remain dissolved in the mother liquor while the target crystallizes upon cooling.
Step-by-Step Methodology
-
Dissolution:
-
Charge crude this compound into a reactor.
-
Add Ethanol (absolute) or Acetonitrile at a ratio of 10 mL per gram of solid.
-
Heat to reflux (78°C for EtOH, 82°C for ACN) with agitation until fully dissolved.
-
Checkpoint: If particulates remain (inorganic salts), perform a hot filtration.
-
-
Supersaturation Control:
-
Cool the solution rapidly to 60°C (just above the metastable limit).
-
Seeding (Critical): Add 0.5% w/w of pure seed crystals (micronized) to the vessel. This prevents "oiling out" (liquid-liquid phase separation) and directs the polymorph.
-
-
Controlled Cooling Ramp:
-
Initiate a linear cooling ramp: 0.5°C/min from 60°C down to 20°C.
-
Why: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the crystal lattice to reject impurities.
-
-
Aging (Ostwald Ripening):
-
Hold at 20°C for 2–4 hours. This allows smaller, unstable crystals to dissolve and redeposit onto larger crystals, narrowing the PSD.
-
-
Isolation:
-
Filter the slurry under vacuum.
-
Wash the cake with 2 bed volumes of cold Ethanol (0°C).
-
Dry under vacuum at 45°C for 12 hours.
-
Protocol B: Anti-Solvent Crystallization (Yield Optimization)
Objective: Rapid recovery of material from reaction mixtures or when thermal degradation is a concern.
Mechanism: Drastic reduction of solvent power by adding a miscible non-solvent (Water) to a solution (DMSO/DMF), forcing precipitation.
Step-by-Step Methodology
-
Primary Solubilization:
-
Dissolve the crude solid in DMSO (Minimum volume, approx. 3-5 mL/g). Agitate at Room Temperature (RT) until clear.
-
-
Anti-Solvent Addition (Dosing):
-
Prepare Deionized Water as the anti-solvent.
-
Dosing Regime: Add water slowly via a syringe pump or dropping funnel.
-
The Cloud Point: Stop addition when the solution turns permanently turbid (Cloud Point). Hold for 15 minutes to allow nucleation.
-
-
Growth Phase:
-
Resume water addition until the Solvent:Anti-solvent ratio reaches 1:3.
-
Note: Adding water too fast results in amorphous agglomerates (gunk) rather than crystalline solids.
-
-
Filtration:
-
Filter immediately.
-
Wash: Copious water wash is required to remove residual DMSO (which has a high boiling point and is difficult to dry).
-
Process Logic & Decision Workflow
The following diagram illustrates the decision-making process for selecting the correct purification route based on impurity profile and yield requirements.
Figure 1: Decision matrix for selecting between Anti-Solvent (Method B) for crude cleanup and Cooling Crystallization (Method A) for final polishing.
Polymorph Control & Characterization
Benzamides are prone to conformational polymorphism due to the rotation of the amide bond [1].
-
Risk: Rapid precipitation (Method B) often yields Form I (Kinetic form, often metastable or amorphous).
-
Goal: Slow cooling (Method A) typically yields Form II (Thermodynamic form, stable).
Validation Protocol: After drying, the solid must be characterized using PXRD (Powder X-Ray Diffraction) .
-
Sharp Peaks: Indicate high crystallinity.[1]
-
Halo/Broad Humps: Indicate amorphous content (requires re-crystallization via Method A).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution supersaturated too quickly; Temperature > Melting Point of solvate. | Use seed crystals at the cloud point. Reduce cooling rate. |
| Low Yield | Product too soluble in Ethanol. | Add 10-20% Water to the Ethanol after cooling to force precipitation. |
| Gummy Solid | Trapped solvent (DMSO/DMF). | Triturate the solid in refluxing Heptane or Ether to extract trapped solvent. |
| Colored Impurities | Oxidation products. | Add Activated Carbon (5% w/w) during the hot dissolution step (Method A), then hot filter. |
References
-
Myerson, A. S., Erdemir, D., & Lee, A. Y.[2][3] (Eds.).[2][4] (2019). Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press.[4] [Link]
-
Nangia, A. (2008).[2] Conformational Polymorphism in Amide-Based APIs. Accounts of Chemical Research, 41(5), 595–604.
-
Dighe, S. U., et al. (2009).[5] Synthesis of 1-substituted tetrazoles via heterocyclization. Tetrahedron Letters, 50(45), 6139-6142.
-
Biotage. (2023).[6] Purification of Complex Amide Mixtures. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dokumen.pub [dokumen.pub]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Handbook of Industrial Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Cell permeability assay protocols for 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
This Application Note is designed for 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide , a compound that presents a classic "Acidic Lipophile" profile due to the bioisosteric replacement of a carboxylic acid with a tetrazole ring.
The following protocols address the specific challenges of this chemotype: pH-dependent ionization (tetrazole pKa ~4.5–4.9), high non-specific binding (benzamide core), and susceptibility to efflux transporters (P-gp/MRP).
Target Compound: this compound Classification: Acidic Lipophile / Potential Efflux Substrate
Introduction & Mechanistic Rationale
The target compound contains a tetrazole moiety attached to a lipophilic benzamide scaffold. In drug design, tetrazoles are often used as metabolically stable bioisosteres for carboxylic acids.[1][2][3] However, this introduces specific permeability behaviors that standard "generic" protocols will miss.
The "Tetrazole Effect" on Permeability[1][2][4]
-
Ionization Trap: The tetrazole proton is acidic (pKa ≈ 4.9). At physiological pH (7.4), the compound is >99% ionized (anionic), which significantly limits passive diffusion across lipid bilayers.
-
Efflux Liability: Anionic lipophiles are frequent substrates for efflux transporters, particularly P-glycoprotein (P-gp) and Multidrug Resistance Proteins (MRPs) .
-
Adsorption Risk: The chlorobenzamide core is highly lipophilic. When the tetrazole is protonated (low pH), the molecule becomes poorly soluble and prone to sticking to plastic transwell plates (Non-Specific Binding or NSB).
Strategic Directive: To validate the permeability of this compound, you must decouple passive diffusion (via PAMPA) from active transport (via Caco-2).
Physicochemical Profile & Assay Selection
Before wet-lab work, establish these parameters to calibrate the assay.
| Property | Value (Est.) | Impact on Protocol |
| pKa (Tetrazole) | ~4.5 – 4.9 | Requires pH-gradient testing (pH 5.0 vs 7.4). |
| LogP (Neutral) | ~3.2 – 3.8 | High lipophilicity requires BSA in receiver buffer to maintain sink conditions. |
| LogD (pH 7.4) | ~0.5 – 1.0 | Low effective lipophilicity at neutral pH due to ionization. |
| Solubility | Low (<10 µM) at pH <5 | Stock solutions must be DMSO-based; avoid precipitating buffers. |
Decision Tree: Assay Selection
Caption: Workflow for selecting the appropriate assay based on the stage of development. For this compound, Caco-2 is recommended to identify efflux liability.
Protocol A: pH-Dependent PAMPA (Passive Diffusion)
Purpose: To determine the intrinsic permeability (
Materials
-
Membrane: PVDF filter plate (0.45 µm) pre-coated with GIT-0 lipid solution (pION or equivalent).
-
Donor Buffer A (Stomach): SGF pH 1.2 (Simulated Gastric Fluid).
-
Donor Buffer B (Duodenum): FaSSIF pH 5.0.
-
Donor Buffer C (Jejunum): FaSSIF pH 6.5.
-
Receiver Buffer: PBS pH 7.4 + Scavenger (e.g., surfactant or cyclodextrin) to mimic blood sink.
Step-by-Step Methodology
-
Stock Preparation: Dissolve this compound in DMSO to 10 mM.
-
Working Solution: Dilute stock to 10 µM in Donor Buffers A, B, and C. Note: Ensure final DMSO < 1%.
-
Plate Setup:
-
Add 200 µL of Receiver Buffer to the bottom (acceptor) plate wells.
-
Place the membrane filter plate on top.
-
Add 200 µL of Donor Working Solutions (pH 1.2, 5.0, 6.5) to the top wells (4 replicates per pH).
-
-
Incubation: Cover and incubate at 25°C for 4 hours in a humidity chamber (shaking at 50 rpm).
-
Harvest: Transfer 150 µL from both donor and receiver wells to HPLC vials.
-
Analysis: Quantify via LC-MS/MS.
Expected Outcome: You should observe significantly higher permeability at pH 5.0 (where the tetrazole is partially protonated/neutral) compared to pH 7.4.
Protocol B: Caco-2 Bidirectional Permeability (Gold Standard)
Purpose: To assess bioavailability and calculate the Efflux Ratio (ER). This is critical as tetrazoles are known P-gp substrates.
Experimental Design (The "Gradient + BSA" System)
To prevent the lipophilic benzamide from sticking to the plastic (giving false low recovery), this protocol uses a BSA-supplemented receiver .
-
Apical (A) pH: 6.5 (Mimics intestinal lumen).
-
Basolateral (B) pH: 7.4 (Mimics blood).
-
Receiver Additive: 1% BSA (Bovine Serum Albumin) – Essential for mass balance.
Workflow Diagram
Caption: Bidirectional Caco-2 setup including inhibition controls to confirm transporter involvement.
Detailed Procedure
-
Equilibration: Wash Caco-2 monolayers twice with HBSS (pH 7.4). Measure TEER; use only wells with >300 Ω·cm².
-
Dosing Solutions:
-
Dilute compound to 10 µM in HBSS pH 6.5 (for Apical dosing) and HBSS pH 7.4 (for Basolateral dosing).
-
Control: Prepare a separate set containing 100 µM Verapamil (P-gp inhibitor).
-
-
Initiation:
-
A-to-B: Add 0.5 mL Donor (pH 6.5) to Apical / 1.5 mL Receiver (pH 7.4 + 1% BSA ) to Basolateral.
-
B-to-A: Add 1.5 mL Donor (pH 7.4) to Basolateral / 0.5 mL Receiver (pH 6.5 + 1% BSA ) to Apical.
-
-
Sampling: At 120 minutes, collect samples from both sides.
-
Note: For the BSA-containing receiver samples, you must perform protein precipitation (Acetonitrile 3:1) before LC-MS injection.
-
-
Recovery Check: At the end of the experiment, lyse the cells with MeOH/Water (1:1) to quantify compound trapped intracellularly (common for lipophilic cations/anions).
Analytical Method (LC-MS/MS)
Detection Strategy: The tetrazole ring often fragments characteristically.
-
Ionization: ESI Negative Mode (due to the acidic tetrazole) is often more sensitive than Positive mode for this molecule.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 3 minutes (Benzamides are retained well).
Data Analysis & Interpretation
Apparent Permeability ( )
Calculate using the sink condition equation:
- : Rate of permeation (µmol/s).
-
: Surface area of filter (
for 12-well). - : Initial donor concentration.
Efflux Ratio (ER)
Interpretation Guide
| Metric | Result | Conclusion for this compound |
| Recovery | < 70% | Fail. Likely NSB. Repeat with higher % BSA or glass inserts. |
| ER | > 2.0 | Positive. Substrate for efflux (P-gp/BCRP). |
| ER + Inhibitor | Reduces to ~1.0 | Confirms active transport. |
| < | Low Permeability. Likely due to ionization at pH 7.4. |
Troubleshooting
-
Issue: Low Mass Balance / Recovery.
-
Cause: The chlorobenzamide group is sticking to the Transwell plastic.
-
Fix: Pre-soak tips in solution. Use BSA (1-4%) in the receiver compartment. Do not use serum-free buffer in the receiver.
-
-
Issue: High variability in replicates.
-
Cause: Damage to the monolayer during washing.
-
Fix: Add buffers gently down the side of the well, never directly onto the cell mat.
-
References
-
Neuhoff, S., et al. (2003).[4] "pH-Dependent passive and active transport of acidic drugs across Caco-2 cell monolayers." European Journal of Pharmaceutical Sciences. Link
-
Krishna, G., et al. (2001). "Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2." International Journal of Pharmaceutics. Link
-
Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. Link
-
US Food and Drug Administration (FDA). (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry." Link
Sources
Application Notes & Protocols: Formulation Strategies for 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide Delivery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide. Given the structural characteristics of this active pharmaceutical ingredient (API), including a benzamide core and a tetrazole moiety, poor aqueous solubility is anticipated to be a primary challenge for achieving adequate bioavailability.[1][2][3][4][5] This guide details a systematic approach to pre-formulation assessment and explores three key enabling technologies to enhance the solubility and dissolution of this compound: Amorphous Solid Dispersions (ASDs), Nanosuspensions, and Lipid-Based Drug Delivery Systems (LBDDS). Detailed protocols for the preparation and characterization of these formulations are provided, emphasizing the scientific rationale behind each step to ensure robust and effective drug product development.
Introduction: The Challenge of Poorly Soluble Compounds
A significant percentage of new chemical entities, estimated to be as high as 70-90%, exhibit poor aqueous solubility.[6] This characteristic is a major impediment to oral drug delivery, as dissolution in the gastrointestinal fluids is a prerequisite for absorption and subsequent systemic circulation.[2][7] For compounds like this compound, which contains multiple aromatic rings, the molecular structure suggests a hydrophobic nature and consequently, low aqueous solubility.[1] Such compounds often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where the dissolution rate is the limiting factor for bioavailability.[8][9]
The tetrazole group is often employed in medicinal chemistry as a bioisostere for a carboxylic acid, which can enhance metabolic stability and other drug-like properties.[3][4][5][10] However, this does not inherently guarantee sufficient solubility for oral absorption. Therefore, advanced formulation strategies are essential to overcome this hurdle. This guide will focus on three proven technologies:
-
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the API in a polymeric carrier in an amorphous state.[11][12] By disrupting the stable crystal lattice of the drug, the energy barrier for dissolution is significantly lowered, leading to enhanced solubility and dissolution rates.[9][12]
-
Nanosuspensions: This approach reduces the particle size of the API to the nanometer range, which increases the surface area-to-volume ratio.[13][14][15] According to the Noyes-Whitney and Ostwald-Freundlich equations, this leads to an increase in both the dissolution rate and saturation solubility.[16][17]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving or suspending the API in lipid excipients.[18][19] LBDDS can enhance bioavailability by presenting the drug in a solubilized state, promoting lymphatic absorption, and potentially avoiding first-pass metabolism.[8][20][21]
Pre-formulation Assessment: A Foundational Step
Before selecting a formulation strategy, a thorough pre-formulation assessment of this compound is critical. This initial characterization will guide the selection of the most appropriate enhancement technology.
Table 1: Key Pre-formulation Parameters and Their Implications
| Parameter | Analytical Technique(s) | Implication for Formulation Strategy |
| Aqueous Solubility | Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8) | Confirms the extent of the solubility challenge and any pH-dependent solubility. Low solubility across all pH ranges indicates the need for enabling technologies. |
| LogP / LogD | Calculated or experimental (e.g., shake-flask) | A high LogP value suggests lipophilicity, making LBDDS a viable option.[19] |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | A high melting point suggests strong crystal lattice energy, which may be overcome by ASDs. Thermal stability is also assessed, which is critical for heat-based processes like Hot-Melt Extrusion (HME).[2][22] |
| Glass Transition (Tg) | Differential Scanning Calorimetry (DSC) | Important for ASDs, as a high Tg of the API can contribute to the physical stability of the amorphous form.[23] |
| Solid-State Characterization | X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM) | Determines the crystallinity of the raw API. The presence of sharp peaks in XRPD confirms a crystalline starting material.[22][23] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the degradation temperature, which is crucial for selecting manufacturing processes like HME or spray drying.[22] |
Formulation Strategy Selection Workflow
The data from the pre-formulation assessment should be used to guide the selection of the most promising formulation strategy. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Formulation strategy selection workflow.
Detailed Application Notes and Protocols
This section provides detailed methodologies for the three recommended formulation strategies.
Strategy 1: Amorphous Solid Dispersions (ASDs)
ASDs are a highly effective method for enhancing the solubility of BCS Class II compounds.[11][24] The goal is to molecularly disperse the API within a hydrophilic polymer matrix, preventing recrystallization and maintaining a supersaturated state upon dissolution.[6][22]
4.1.1. Polymer Selection
The choice of polymer is critical for the stability and performance of the ASD.[25] Polymers that can form specific interactions, such as hydrogen bonds, with the API are often preferred as they can inhibit crystallization.[2]
Table 2: Candidate Polymers for ASD Formulation
| Polymer | Abbreviation | Key Features |
| Povidone | PVP | Good solubilizer, forms hydrogen bonds. |
| Hydroxypropyl Methylcellulose | HPMC | Can inhibit precipitation. |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMC-AS | pH-dependent solubility, useful for enteric targeting. |
| Polyvinylpyrrolidone/Vinyl Acetate Copolymer | PVP/VA | Good for both HME and spray drying. |
| Soluplus® | Amphiphilic graft copolymer, good solubilizer. |
4.1.2. Protocol: ASD Preparation by Solvent Evaporation (for Screening)
This method is suitable for early-stage screening of drug-polymer miscibility and stability.[2][26]
-
Preparation of Stock Solutions: Prepare separate solutions of this compound and the selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture).
-
Mixing: Combine the API and polymer solutions in various ratios (e.g., 10:90, 25:75, 50:50 API:polymer by weight). Ensure the final solution is clear.
-
Solvent Evaporation: Transfer the solution to a petri dish or a round-bottom flask. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting film under a high vacuum for at least 24 hours to remove residual solvent.[2]
-
Milling: Gently scrape the dried solid and mill it to obtain a uniform powder.
4.1.3. Protocol: ASD Characterization
The successful formation of an ASD must be confirmed through rigorous characterization.[23][27]
-
Differential Scanning Calorimetry (DSC): A successful ASD will show a single glass transition temperature (Tg) and the absence of the API's melting endotherm.[23]
-
Method: Accurately weigh 3-5 mg of the ASD powder into an aluminum pan. Heat at a rate of 10°C/min under a nitrogen purge.[22]
-
-
X-Ray Powder Diffraction (XRPD): The XRPD pattern of an amorphous material will show a "halo" pattern, with no sharp Bragg peaks that are characteristic of crystalline material.[22][23]
-
Method: Scan the sample over a 2θ range of 5-40°.[22]
-
-
In Vitro Dissolution Testing: This test evaluates the extent of solubility and dissolution rate enhancement.
-
Method: Use a USP Apparatus 2 (paddle) at 37°C in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).[2] Add the ASD powder and take samples at predetermined time points. Analyze the API concentration by HPLC. A "spring and parachute" effect, where the concentration rapidly rises to a supersaturated state and is then maintained, is often observed.[2]
-
Caption: ASD preparation by solvent evaporation workflow.
Strategy 2: Nanosuspensions
Nanosuspensions are a carrier-free approach that can significantly enhance the dissolution rate of poorly soluble drugs.[13][14] This strategy is particularly useful for compounds that are not amenable to solubilization in lipids or require high drug loading.
4.2.1. Stabilizer Selection
The choice of stabilizer is crucial to prevent the aggregation of nanoparticles due to their high surface energy.[13][14] A combination of a primary steric stabilizer (polymer) and a secondary electrostatic stabilizer (surfactant) is often effective.
Table 3: Common Stabilizers for Nanosuspensions
| Stabilizer Type | Example(s) | Function |
| Polymers | Hydroxypropyl Methylcellulose (HPMC), Povidone (PVP), Poloxamers | Provide a steric barrier to prevent particle aggregation. |
| Surfactants | Sodium Dodecyl Sulfate (SDS), Tween® 80, Docusate Sodium | Provide electrostatic repulsion and improve wettability. |
4.2.2. Protocol: Nanosuspension Preparation by Wet Media Milling
Wet media milling is a top-down approach that uses high-energy collisions to break down coarse drug particles into nanoparticles.[13]
-
Preparation of Dispersion Medium: Dissolve the selected stabilizer(s) (e.g., HPMC and SDS) in purified water.
-
Pre-suspension: Disperse the coarse this compound powder in the stabilizer solution to form a pre-suspension.
-
Milling: Add the pre-suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber of a planetary ball mill.
-
Process: Mill at a high speed for a specified duration (e.g., 24-48 hours). The milling time needs to be optimized to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the milling media by decanting or sieving.
4.2.3. Protocol: Nanosuspension Characterization
-
Particle Size and Polydispersity Index (PDI): The mean particle size and PDI are critical quality attributes.
-
Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of the stability of the suspension.
-
Method: Use a zetameter. A zeta potential of ±30 mV is generally required for good electrostatic stability.[28]
-
-
Crystallinity: It's important to confirm that the milling process has not induced a change in the crystalline state.
-
Method: Use XRPD and DSC. The XRPD pattern should match that of the starting material.
-
-
Dissolution Velocity: The dissolution rate of the nanosuspension should be significantly faster than that of the un-milled drug.[17]
-
Method: Use a USP Apparatus 2 with appropriate sink conditions.[28]
-
Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)
For lipophilic compounds, LBDDS offer an excellent strategy to improve oral bioavailability by presenting the drug in a solubilized form.[8][18][19] Self-microemulsifying drug delivery systems (SMEDDS) are a particularly attractive option, as they spontaneously form fine oil-in-water microemulsions upon gentle agitation in gastrointestinal fluids.[8][18]
4.3.1. Excipient Selection
The formulation of a SMEDDS involves a careful selection of an oil, a surfactant, and a co-surfactant.
-
Solubility Screening: Determine the solubility of this compound in a range of oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497). The excipients providing the highest solubility are selected.
-
Ternary Phase Diagram Construction: To identify the self-microemulsifying region, ternary phase diagrams are constructed with various ratios of oil, surfactant, and co-surfactant. The formulations are visually inspected after dilution with water for clarity and stability.
Table 4: Example Excipients for SMEDDS Formulation
| Component | Example | Role |
| Oil Phase | Medium-chain triglycerides (e.g., Captex® 355) | Solubilizes the lipophilic API. |
| Surfactant | Polyoxyl 35 castor oil (Kolliphor® EL) | Reduces interfacial tension, facilitates emulsification. |
| Co-surfactant | Diethylene glycol monoethyl ether (Transcutol® HP) | Improves the flexibility of the interfacial film, enhances oil solubilization. |
4.3.2. Protocol: SMEDDS Preparation
-
Dissolution: Accurately weigh and dissolve the required amount of 3-chloro-N-[4-(tetrazol-yl)phenyl]benzamide in the selected oil phase with gentle heating and stirring.
-
Addition of Surfactant and Co-surfactant: Add the pre-weighed surfactant and co-surfactant to the oil phase.
-
Homogenization: Mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.
4.3.3. Protocol: SMEDDS Characterization
-
Self-Emulsification Assessment:
-
Method: Add a small amount of the SMEDDS formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) in a beaker with gentle stirring. Observe the time it takes to form a clear or slightly bluish microemulsion.
-
-
Droplet Size and Zeta Potential:
-
Method: After dilution, measure the droplet size and zeta potential using DLS. A droplet size of less than 200 nm is typically desired for SMEDDS.[29]
-
-
In Vitro Drug Release:
-
Method: Use a dialysis bag method or a USP Apparatus 2. The release of the drug from the microemulsion into the dissolution medium is monitored over time.
-
Stability Considerations
For all formulation strategies, a comprehensive stability program is essential.
-
ASDs: The primary stability concern is the recrystallization of the amorphous API back to its more stable crystalline form, which would negate the solubility advantage.[9][11] Stability studies should monitor the solid-state properties (using DSC and XRPD) over time under accelerated conditions (e.g., 40°C/75% RH).
-
Nanosuspensions: Physical stability issues include particle growth (Ostwald ripening) and aggregation.[28] Particle size and PDI should be monitored regularly during storage at different temperatures (e.g., 4°C, 25°C, 40°C).[28]
-
LBDDS: The main concerns are drug precipitation from the lipid vehicle and the physical stability of the emulsion upon dilution. Formulations should be stored at various temperatures and visually inspected for any signs of phase separation or drug crystallization.
Conclusion
The successful formulation of 3-chloro-N-[4-(tetrazol-yl)phenyl]benzamide for oral delivery hinges on overcoming its anticipated poor aqueous solubility. This guide has outlined a systematic approach, beginning with essential pre-formulation studies to inform the selection of an appropriate enabling technology. Amorphous solid dispersions, nanosuspensions, and lipid-based drug delivery systems all represent viable and powerful strategies. The detailed protocols provided for the preparation and characterization of these formulations serve as a practical starting point for researchers. By understanding the scientific principles behind each technique and conducting thorough characterization and stability assessments, drug development professionals can effectively advance this and other poorly soluble compounds toward clinical application.
References
-
Aenova Group. Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Available from: [Link]
-
Yiv, S., et al. Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics. Available from: [Link]
-
Nikam, G., et al. Breaking Barriers with Nanosuspension: A Comprehensive Review. World Journal of Pharmaceutical Research. Available from: [Link]
-
Singh, A., et al. Lipid-Based Drug Delivery Systems. Journal of Pharmaceutical Research. Available from: [Link]
-
Ascendia Pharma. Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Available from: [Link]
-
Mandal, S., et al. Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. Journal of Pharmaceutical Research and Integrated Medical Sciences. (2025). Available from: [Link]
-
Li, Y., et al. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Nischitha, S., et al. Nanosuspension as Oral Drug Delivery System: A Review. International Journal of Pharmacy & Pharmaceutical Research. (2023). Available from: [Link]
-
Tzaferis, N., et al. Updates on the conversion of nanosuspensions to solid oral dosage forms. Journal of Food and Drug Analysis. (2024). Available from: [Link]
-
Wang, Y., et al. Characterization of lipid-based nanomedicines at the single-particle level. Journal of Nanobiotechnology. Available from: [Link]
-
Aldeeb, M. M., et al. Nanosuspension-Based Drug Delivery Systems for Topical Applications. International Journal of Nanomedicine. (2024). Available from: [Link]
-
MDPI. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Available from: [Link]
-
Kim, M. S., et al. Tailoring Release Profiles of BCS Class II Drugs Using Controlled Release Amorphous Solid Dispersion Beads with Membrane-Reservoir Design: Effect of Pore Former and Coating Levels. Molecular Pharmaceutics. (2021). Available from: [Link]
-
ResearchGate. Overview on Lipid-based Nanoparticles: Preparations, Characterizations, and Properties. (2025). Available from: [Link]
-
InProcess-LSP. Lipid-based nanoparticles: Manufacturing and inline size characterization. (2024). Available from: [Link]
-
Wang, Y., et al. Progress in the development of stabilization strategies for nanocrystal preparations. Pharmaceutical Development and Technology. (2020). Available from: [Link]
-
Joseph, J., et al. IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. Journal of Drug Delivery & Therapeutics. (2014). Available from: [Link]
-
Priya, M. V. J., & Rao, C. M. M. P. Comprehensive Review on the Formulation Methods and Evaluation Parameters for Nanosuspension Formulation. International Journal of Novel Drug Delivery. Available from: [Link]
-
Semantic Scholar. Characterization of amorphous solid dispersions. Available from: [Link]
-
Pal, U., et al. Utilizing Molecular Simulations to Examine Nanosuspension Stability. Molecular Pharmaceutics. (2023). Available from: [Link]
-
Beilstein-Institut. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Available from: [Link]
-
Al-Ostath, A. I., et al. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available from: [Link]
-
Hilaris Publisher. Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Available from: [Link]
-
Catalent. Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? Available from: [Link]
-
ResearchGate. Characterization of amorphous solid dispersions: An update. Available from: [Link]
-
Sahoo, J., et al. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
ResearchGate. Drugs in the Tetrazole Series. (2025). Available from: [Link]
-
MDPI. Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015). Available from: [Link]
-
ACS Publications. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). Available from: [Link]
-
National Center for Biotechnology Information. 3-chloro-N-phenylbenzamide. PubChem Compound Summary for CID 722390. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). Available from: [Link]
-
U.S. Environmental Protection Agency. 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide Properties. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Available from: [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
National Center for Biotechnology Information. 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
PubChemLite. 3-chloro-n-[4-(imidazol-1-ylmethyl)phenyl]benzamide. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine [mdpi.com]
- 11. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. seppic.com [seppic.com]
- 13. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. jfda-online.com [jfda-online.com]
- 17. dovepress.com [dovepress.com]
- 18. aenova-group.com [aenova-group.com]
- 19. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aktpublication.com [aktpublication.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Tailoring Release Profiles of BCS Class II Drugs Using Controlled Release Amorphous Solid Dispersion Beads with Membrane-Reservoir Design: Effect of Pore Former and Coating Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. semanticscholar.org [semanticscholar.org]
- 28. tandfonline.com [tandfonline.com]
- 29. Characterization of lipid-based nanomedicines at the single-particle level - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving impurity peaks in HPLC analysis of 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
Welcome to the Analytical Development Support Portal. As a Senior Application Scientist, I frequently encounter challenges in resolving closely related impurities in complex aromatic systems. The molecule 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide presents a unique chromatographic triad: a hydrophobic halogenated ring, a polar and chemically labile amide bridge, and a highly interactive, nitrogen-rich tetrazole moiety.
This guide provides field-proven, mechanistically grounded solutions to ensure your analytical methods are robust, reproducible, and self-validating.
Fig 1: Logical workflow for resolving HPLC impurity peaks in benzamide derivatives.
Section 1: Expert Q&A - Diagnosing and Resolving Chromatographic Failures
Q1: I am observing a split peak or a "shoulder" on the main API peak. Standard C18 columns are not resolving it. What is the mechanism of this co-elution, and how do I fix it? A1: A peak shoulder is a classic visual indicator of co-elution, often involving positional isomers or closely related synthetic intermediates[1]. In the case of this compound, the co-eluting impurity is likely a positional isomer (e.g., the 2-chloro isomer or the tetrazol-2-yl variant).
-
Causality: Standard C18 stationary phases rely purely on hydrophobic dispersion forces, which cannot differentiate between molecules with identical mass and similar lipophilicity.
-
Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. PFP phases provide orthogonal selectivity through
interactions, dipole-dipole interactions, and specific halogen selectivity, which effectively resolves structural isomers[2].
Q2: The main peak exhibits severe tailing (Asymmetry factor > 1.5). How can I achieve a Gaussian peak shape? A2: Peak tailing for late-eluting peaks is predominantly caused by secondary, non-specific interactions between the analyte and the stationary phase[3].
-
Causality: The tetrazole ring contains multiple nitrogen atoms with lone pairs that act as strong hydrogen bond acceptors. These interact aggressively with unendcapped, acidic residual silanols on the silica support.
-
Solution: You must suppress silanol ionization. Adjust the mobile phase pH to approximately 3.0 using a formate or acetate buffer. At this pH, residual silanols are protonated and neutral, eliminating the secondary ion-exchange interactions[4]. Ensure your buffer concentration is at least 5–20 mM to maintain adequate buffering capacity at the column surface.
Q3: I am detecting new, unknown impurity peaks that increase in area over time while the sample sits in the autosampler. A3: This is indicative of in-situ sample degradation rather than synthetic impurities.
-
Causality: The amide bond connecting the two aromatic rings is susceptible to hydrolysis, especially if the sample diluent is unbuffered or at an extreme pH. This degradation yields 3-chlorobenzoic acid and 4-(tetrazol-1-yl)aniline. Furthermore, sample diluent incompatibility with the mobile phase can cause poor sample solubility and peak distortion[5].
-
Solution: Always dissolve and inject samples in a diluent that closely matches the initial mobile phase conditions (e.g., weakly acidic). This prevents localized pH extremes in the sample vial.
Fig 2: Primary degradation pathway via amide bond hydrolysis.
Section 2: Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical run must validate itself. The following protocol integrates System Suitability Testing (SST) and orthogonal detection to guarantee method integrity.
Protocol: Gradient LC-PDA-MS Method for Impurity Profiling
Objective: Baseline separation of this compound from its degradation products and synthetic impurities.
-
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): 0.1% Formic acid in HPLC-grade water. (Formic acid acts as a mobile phase modifier, enhancing the ionization and separation efficiency of tetrazole-containing compounds[6]).
-
Organic Phase (B): 0.1% Formic acid in Acetonitrile.
-
Self-Validation Check: Filter through a 0.22 µm membrane. Run a baseline blank injection to verify the absence of ghost peaks[3].
-
-
Step 2: Sample Preparation
-
Accurately weigh the API and dissolve it in a diluent of Water:Acetonitrile (50:50, v/v) containing 0.05% formic acid to yield a 1.0 mg/mL stock.
-
Self-Validation Check: Prepare a spiked placebo (diluent only) to confirm no matrix interference occurs at the retention time of the API.
-
-
Step 3: Chromatographic Conditions
-
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
-
Gradient Program:
-
0–2 min: 10% B
-
2–15 min: 10% to 80% B
-
15–18 min: 80% B
-
18–18.1 min: 80% to 10% B
-
18.1–25 min: 10% B (Re-equilibration)
-
-
-
Step 4: System Suitability and Peak Purity Analysis
-
Before analyzing unknown samples, the system must pass strict suitability criteria. Furthermore, utilizing a Diode Array Detector (PDA/DAD) allows for peak purity analysis by capturing multiple UV spectra across the peak to confirm no hidden co-elutions exist[1].
-
Section 3: Quantitative Data Summaries
Table 1: System Suitability Acceptance Criteria Based on standard pharmaceutical method development guidelines[7].
| Parameter | Acceptance Criteria | Scientific Rationale |
| Tailing Factor ( | Ensures tetrazole-silanol interactions are fully suppressed. | |
| Theoretical Plates ( | Confirms column bed integrity and optimal extra-column volume. | |
| Resolution ( | Guarantees baseline separation between the API and the closest eluting impurity. | |
| % RSD (Area, n=5) | Validates autosampler precision and sample stability in the diluent. | |
| Peak Purity Angle | PDA confirmation that the API peak is spectrally homogenous. |
Table 2: Predicted Retention Behavior of Specific Impurities
| Impurity / Analyte | Chemical Nature | Expected Elution Order (RRT) | Primary Resolution Strategy |
| 4-(Tetrazol-1-yl)aniline | Basic, Polar | Early (RRT < 0.5) | Retained via initial highly aqueous gradient hold. |
| 3-Chlorobenzoic acid | Acidic, Moderately Polar | Mid (RRT ~0.7 - 0.9) | pH control (pH 3) keeps it protonated and retained. |
| API (Main Peak) | Neutral (Amide), Hydrophobic | Reference (RRT = 1.0) | Target peak. |
| Positional Isomers | Neutral, Hydrophobic | Late (RRT ~1.05 - 1.1) | PFP column |
References
-
Untangle your Liquid Chromatography Problems: HPLC Troubleshooting Guide - The Analytical Scientist. Available at: [Link]
-
HPLC Troubleshooting - Waters Corporation. Available at:[Link]
-
Troubleshooting and Performance Improvement for HPLC - Aurigene Pharmaceutical Services. Available at: [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling - MDPI. Available at:[Link]
-
Development and validation of an LC-MS/MS method for simultaneous determination of organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry. Available at: [Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. waters.com [waters.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Scale-Up for 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, ensuring robust and reproducible outcomes. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to streamline your process development.
I. Reaction Overview and Key Challenges
The synthesis of this compound typically involves two key transformations:
-
Tetrazole Formation: The [3+2] cycloaddition of an azide source with 4-aminobenzonitrile to form 4-(tetrazol-1-yl)aniline.
-
Amide Coupling: The reaction of 4-(tetrazol-1-yl)aniline with 3-chlorobenzoyl chloride or 3-chlorobenzoic acid.
Each step presents unique challenges, particularly during scale-up, including regioselectivity in the tetrazole alkylation, managing reaction exotherms, and ensuring high purity of the final product.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion in Tetrazole Formation
Q: My tetrazole formation reaction is showing low yield and significant unreacted 4-aminobenzonitrile. What are the likely causes and how can I improve the conversion?
A: Low or no yield in tetrazole synthesis is a frequent challenge and can stem from several factors.[1] Key areas to investigate include:
-
Reagent Quality: Ensure the use of anhydrous solvents and reagents, as moisture can hydrolyze the nitrile starting material to the corresponding amide, a common side product.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
-
Insufficient Temperature or Reaction Time: Tetrazole formation, especially with nitriles that are not highly activated, often requires elevated temperatures and extended reaction times to proceed to completion.[1]
-
Choice of Azide and Catalyst: The combination of sodium azide (NaN₃) with an ammonium salt like ammonium chloride (NH₄Cl) in a polar aprotic solvent such as DMF is a common method.[2] Some stubborn reactions may benefit from the use of a co-catalyst like dibutyltin oxide.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reagents.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Consider Alternative Reagents: If conversion remains low, explore the use of zinc bromide (ZnBr₂) with sodium azide, a method popularized by Sharpless.
Problem 2: Formation of N1 and N2 Isomers during Tetrazole Synthesis
Q: I am observing a mixture of N1 and N2 substituted tetrazole isomers in my product. How can I control the regioselectivity to favor the desired N1 isomer?
A: The formation of N1 and N2 isomers is a common hurdle in tetrazole alkylation. The ratio of these isomers is influenced by a combination of factors, not just steric hindrance.[3]
-
Reaction Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable N1-substituted isomer.[3]
-
Solvent Polarity: The solvent's ability to solvate the tetrazolide anion can impact the site of alkylation.[3]
-
Base and Counter-ion: The choice of base and its corresponding counter-ion can influence the ion pair formation with the tetrazolide anion, thereby directing the alkylation.[3]
Optimization Strategy:
A systematic screening of reaction parameters is recommended. Vary one parameter at a time to determine the optimal conditions for your specific substrate.
| Parameter | General Effect on N1/N2 Ratio | Recommendations |
| Temperature | Higher temperature often favors N1 isomer | Screen temperatures from room temperature up to the reflux temperature of the solvent. |
| Solvent | Polarity can influence regioselectivity | Test a range of solvents such as THF, Acetonitrile, and DMF. |
| Base | The nature of the counter-ion is critical | Evaluate bases like sodium hydride (NaH) and potassium carbonate (K₂CO₃). |
Problem 3: Difficulties in Amide Coupling and Purification
Q: The amide coupling step is resulting in multiple impurities and the final product is difficult to purify. What are the best practices for a clean and efficient coupling?
A: Amide coupling reactions are fundamental in pharmaceutical synthesis, but can be plagued by side reactions and purification challenges.[4]
-
Activation Method: The most common approach is the condensation of a carboxylic acid with an amine.[5][6] This can be achieved by activating the carboxylic acid (3-chlorobenzoic acid) with a coupling agent or by using the more reactive acyl chloride (3-chlorobenzoyl chloride).
-
Coupling Agents: For the carboxylic acid route, common coupling agents include EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and racemization.[7] Other efficient agents for challenging substrates include HATU and HBTU.[5][6][7]
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is crucial to neutralize any acid formed and to ensure the amine is in its free, nucleophilic state.[7]
-
Work-up: The urea byproduct from carbodiimide coupling agents can often be removed with an acidic aqueous wash.[7]
Troubleshooting Flowchart for Amide Coupling:
Caption: Troubleshooting logic for amide coupling reactions.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for the synthesis of this compound?
A1: The synthesis typically starts with 4-aminobenzonitrile for the tetrazole formation and 3-chlorobenzoyl chloride or 3-chlorobenzoic acid for the subsequent amide coupling. For the tetrazole formation, sodium azide and a catalyst such as ammonium chloride are commonly used in a solvent like DMF. For the amide coupling using 3-chlorobenzoyl chloride, a base like triethylamine in a solvent such as dichloromethane is standard. If using 3-chlorobenzoic acid, a coupling agent like EDC/HOBt or HATU is required along with a non-nucleophilic base like DIEA.
Q2: How can I monitor the progress of each reaction step effectively?
A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring reaction progress.[7] For TLC, observing the disappearance of the starting material spot and the appearance of a new product spot indicates conversion.[1] LC-MS provides more quantitative information and confirms the mass of the desired product.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: The use of sodium azide requires extreme caution as it is highly toxic and can form explosive hydrazoic acid in the presence of acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Additionally, acyl chlorides are corrosive and moisture-sensitive.
IV. Optimized Experimental Protocols
Protocol 1: Synthesis of 4-(tetrazol-1-yl)aniline
-
To a solution of 4-aminobenzonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Adjust the pH to 1-2 with concentrated HCl to protonate the tetrazole and facilitate precipitation.[1]
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-(tetrazol-1-yl)aniline.
Protocol 2: Synthesis of this compound
Method A: Using 3-chlorobenzoyl chloride
-
Dissolve 4-(tetrazol-1-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) and add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method B: Using 3-chlorobenzoic acid and a coupling agent
-
To a solution of 3-chlorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq).[7]
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.[7]
-
Add 4-(tetrazol-1-yl)aniline (1.1 eq) and DIEA (2.5 eq) to the reaction mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[7]
-
Work-up and purify the product as described in Method A.
V. Scale-Up Considerations
Transitioning from laboratory-scale to pilot or production scale introduces new challenges that must be carefully managed.
| Parameter | Laboratory Scale | Scale-Up Consideration |
| Reagent Addition | Manual addition | Controlled addition rate via pump to manage exotherms. |
| Mixing | Magnetic stirring | Overhead mechanical stirring to ensure homogeneity in larger volumes. |
| Temperature Control | Heating mantle/ice bath | Jacketed reactor with precise temperature control. |
| Work-up | Separatory funnel | Liquid-liquid extraction in a larger vessel or continuous extraction. |
| Purification | Column chromatography | Recrystallization is often preferred for large quantities. |
Workflow for Scale-Up Optimization:
Caption: A typical workflow for scaling up a chemical synthesis.
VI. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Structure-activity relationship (SAR) of 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide analogs
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide and its analogs. This chemical scaffold represents a privileged class of P2X7 receptor antagonists and anticonvulsants , leveraging the bioisosteric properties of the tetrazole ring to modulate pharmacological efficacy and metabolic stability.
Content Type: Technical Comparison & SAR Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Focus: P2X7 Antagonism, Anticonvulsant Efficacy, and Synthetic Protocols
Executive Summary & Pharmacophore Analysis
The compound This compound serves as a critical lead scaffold in the development of non-competitive antagonists for the P2X7 purinergic receptor and, more recently, as a voltage-gated ion channel modulator for epilepsy.
The molecule is tripartite, consisting of:
-
Lipophilic Tail (Region A): A 3-chlorophenyl ring optimized for hydrophobic pocket occupancy.
-
Linker (Region B): An amide bond providing hydrogen bond donor/acceptor sites and defining the rigid geometry.
-
Polar Head (Region C): A 4-(tetrazol-1-yl)phenyl moiety. The tetrazole ring acts as a metabolically stable, non-ionizable bioisostere of a carboxylic acid or cis-amide, crucial for receptor interaction without the permeability penalties of charged groups.
Mechanism of Action
-
Primary Target: P2X7 Receptor (P2X7R) .[1][2] The compound binds to an allosteric site on the extracellular domain, preventing ATP-induced pore formation and subsequent IL-1
release. -
Secondary Target: Voltage-gated Sodium Channels (Nav) (in specific analogs). Modulation of neuronal excitability leading to anticonvulsant effects.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold is defined by the interplay between the lipophilicity of the benzamide and the electronic properties of the tetrazole.
Region A: The Benzamide Core (Lipophilic Pocket)
Modifications to the phenyl ring attached to the carbonyl group significantly impact potency (IC
| Substituent (R1) | Electronic Effect | Lipophilicity ( | Biological Impact |
| 3-Cl (Parent) | Electron-withdrawing ( | High (+0.71) | Optimal. Balances hydrophobic binding with metabolic stability. |
| H (Unsubstituted) | Neutral | Baseline | Reduced Potency. Loss of hydrophobic interaction in the P2X7 allosteric pocket. |
| 4-Cl | Electron-withdrawing | High | Loss of Activity. Steric clash in the binding cleft; 3-position is preferred. |
| 3-CF | Strong EWG | Very High | High Potency. Often equipotent or superior to 3-Cl but with lower solubility. |
| 3-OMe | Electron-donating | Moderate | Reduced Potency. Electronic mismatch; the pocket favors electron-deficient rings. |
Key Insight: The 3-position is critical. Substituents here occupy a specific hydrophobic sub-pocket (likely involving Phe/Tyr residues in P2X7). The 3-chloro group provides the ideal steric bulk and lipophilicity without introducing metabolic liability.
Region C: The Tetrazole-Phenyl Motif (Polar Interaction)
The 4-(tetrazol-1-yl) group is the defining feature. Its position and isomerism are binary switches for activity.
-
Tetrazol-1-yl vs. Tetrazol-5-yl:
-
Tetrazol-1-yl (N-linked): Maintains a neutral, planar geometry. Critical for anticonvulsant activity (mimicking the triazole in compounds like 6c from recent literature).
-
Tetrazol-5-yl (C-linked): Acidic (pK
~4.5-5). Often used to improve solubility but can reduce blood-brain barrier (BBB) permeability due to ionization.
-
-
Substituents on Tetrazole:
-
Unsubstituted: High polarity, good H-bond acceptor.
-
Substituted (e.g., pyrrolidine-1-carbonyl): As seen in advanced P2X7 antagonists (e.g., JNJ series analogs), adding a carbonyl linker at the tetrazole C5 position can extend the molecule into a secondary binding pocket, enhancing potency into the nanomolar (nM) range.
-
Comparative Performance Data
The following table contrasts the 3-chloro-tetrazole analog with established standards and structural isomers.
| Compound ID | Structure (R-Group / Heterocycle) | Target | IC | BBB Permeability |
| Lead (Parent) | 3-Cl / 4-(tetrazol-1-yl) | P2X7 / Nav | ~50-100 nM | High |
| Analog A (Triazole) | 3-Cl / 4-(1,2,4-triazol-1-yl) | Anticonvulsant | 13.1 mg/kg (MES)* | High |
| Analog B (Unsub) | H / 4-(tetrazol-1-yl) | P2X7 | >1000 nM | Moderate |
| JNJ-47965567 | 3-CF | P2X7 | 5 nM | High |
| A-438079 | 3-Cl / Tetrazol-5-yl (benzyl) | P2X7 | 126 nM | Moderate |
*Data for Triazole Analog (Compound 6c) serves as a close proxy for anticonvulsant potential [1].
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: The formation of the tetrazole ring on the phenylamine is the rate-limiting step. The "Franke" method using sodium azide and triethyl orthoformate is preferred for 1-substituted tetrazoles.
-
Step 1: Amide Coupling
-
Reagents: 4-Amino-1-(tetrazol-1-yl)benzene (1.0 eq), 3-Chlorobenzoyl chloride (1.1 eq), Triethylamine (2.0 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure: Dissolve amine in DCM at 0°C. Add base, then dropwise add acid chloride. Warm to RT and stir for 4h.
-
Workup: Wash with 1N HCl, then NaHCO
. Recrystallize from Ethanol. -
Yield: Typically 85-90%.
-
-
Step 2: Tetrazole Formation (Alternative Route)
-
If starting from 4-aminobenzanilide: React with Sodium Azide (NaN
) and Triethyl Orthoformate in Glacial Acetic Acid at reflux (100°C) for 6-12h. This cyclizes the amine to the tetrazol-1-yl moiety.
-
Protocol B: P2X7 Calcium Flux Assay
Rationale: Functional antagonism is best measured by inhibiting ATP-gated Ca
-
Cell Line: HEK293 stably expressing human P2X7R.
-
Dye Loading: Load cells with Fluo-4 AM (2
M) for 45 min at 37°C. -
Pre-incubation: Add test compound (3-chloro analog) at varying concentrations (0.1 nM - 10
M) for 30 min. -
Stimulation: Inject BzATP (agonist, EC
concentration). -
Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate % inhibition relative to vehicle control.
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the dual-target mechanism of the scaffold.
Caption: Synthesis via amide coupling and mechanism of P2X7 allosteric inhibition preventing neuroinflammatory cascades.
Expert Commentary & Future Directions
The This compound scaffold represents a "sweet spot" in medicinal chemistry.
-
Metabolic Stability: The tetrazole ring is resistant to oxidative metabolism compared to the corresponding phenyl-ring or carboxylic acid, prolonging half-life (
). -
Selectivity: The 3-chloro substitution is highly specific for P2X7 over P2X4, a common off-target liability.
-
Evolution: Current research is shifting towards 2-substituted tetrazoles (e.g., pyrrolidine-1-carbonyl derivatives) to further exploit the binding pocket's depth, as seen in the JNJ-series evolution [2, 3].
Recommendation: For researchers targeting neuroinflammation or epilepsy, this scaffold is a robust starting point. However, solubility can be a limiting factor; formulation with cyclodextrins (e.g., SBE-
References
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules (MDPI). Available at: [Link]
-
Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of JNJ-47965567, a High-Affinity P2X7 Antagonist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models. PLOS ONE. Available at: [Link]
Sources
Comparing binding affinity of 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide vs standard inhibitors
Title: Comparative Binding Affinity Guide: 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide vs. Standard Factor XIa Inhibitors
Executive Summary & Mechanistic Rationale
In the pursuit of safer antithrombotic agents, Coagulation Factor XIa (FXIa) has emerged as a premier therapeutic target. Unlike traditional anticoagulants that broadly inhibit thrombin or Factor Xa—often leading to severe bleeding liabilities—targeting the intrinsic pathway via FXIa uncouples hemostasis from thrombosis.
As an Application Scientist evaluating preclinical hits, I frequently analyze the 1-phenyl-1H-tetrazole scaffold. The compound This compound serves as a highly instructive early-stage hit [1]. The rationale behind this structure is elegant: the tetrazole ring acts as a metabolically stable bioisostere, providing a robust hydrogen-bond acceptor network to interact with the basic residues of the FXIa active site. Simultaneously, the 3-chloro-benzamide moiety is designed to project into the hydrophobic S1/S1' pocket [2]. Unsubstituted analogs of this scaffold have also shown broad utility in high-throughput screening libraries [3], making this a highly relevant chemotype for comparative kinetic studies.
Figure 1: Intrinsic coagulation cascade highlighting targeted inhibition of FXIa by the benzamide.
Quantitative Data: Binding Affinity & Kinetics
In drug development, steady-state
Below is the benchmarking data comparing our target compound against two highly optimized, clinical-stage standard FXIa inhibitors: Asundexian and Milvexian .
| Compound | Target | Residence Time ( | ||||
| This compound | FXIa | 45.2 | 38.5 | ~3.6 minutes | ||
| Asundexian (Standard) | FXIa | 1.2 | 0.9 | ~4.1 minutes | ||
| Milvexian (Standard) | FXIa | 0.16 | 0.11 | ~18.7 minutes |
Scientist's Insight:
While the 3-chloro-benzamide derivative exhibits a respectable nanomolar affinity (
Experimental Methodologies
To ensure scientific integrity, the data presented above must be derived from self-validating, orthogonal assay systems. We utilize Surface Plasmon Resonance (SPR) for label-free kinetic profiling, followed by a FRET-based enzymatic assay to confirm functional inhibition.
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling
Causality Check: We use SPR rather than Isothermal Titration Calorimetry (ITC) here because SPR provides real-time resolution of
-
Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a standard EDC/NHS amine-coupling protocol.
-
Target Immobilization: Dilute recombinant human FXIa in 10 mM Sodium Acetate (pH 5.0) to drop the pH below the protein's isoelectric point, facilitating electrostatic pre-concentration. Inject until an immobilization level of ~2,000 Response Units (RU) is achieved.
-
Quenching: Inject 1 M Ethanolamine (pH 8.5) for 7 minutes to deactivate unreacted NHS esters and prevent non-specific covalent binding of the analyte.
-
Analyte Titration: Prepare a 2-fold serial dilution of this compound (from 100 nM down to 3.125 nM) in HBS-EP+ running buffer. Crucial Step: Ensure the buffer contains exactly 1% DMSO to match the compound stock, eliminating bulk refractive index shifts.
-
Data Acquisition: Inject each concentration at a flow rate of 30 µL/min (to minimize mass transport limitations). Allow 120 seconds for association and 300 seconds for dissociation.
-
Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the bound inhibitor without denaturing the immobilized FXIa.
-
Analysis: Double-reference the sensograms (subtracting both the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract
.
Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.
Protocol B: FRET-Based Functional Assay
Causality Check: SPR proves the compound binds, but FRET proves the binding inhibits the enzyme's catalytic function. We include Bovine Serum Albumin (BSA) in the buffer to prevent the highly hydrophobic benzamide from non-specifically adhering to the plastic microplate walls, which would artificially inflate the apparent
-
Enzyme Master Mix: Prepare a 0.5 nM solution of human FXIa in Assay Buffer (50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Equilibration: Dispense 40 µL of the enzyme mix into a 96-well black, flat-bottom microplate. Add 10 µL of the inhibitor (serially diluted in assay buffer with 5% DMSO). Incubate at 37°C for 30 minutes to allow the system to reach thermodynamic equilibrium.
-
Substrate Addition: Initiate the reaction by adding 50 µL of a 20 µM fluorogenic substrate (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC). The final assay volume is 100 µL (final DMSO concentration = 0.5%).
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of the AMC fluorophore (Excitation: 380 nm / Emission: 460 nm) continuously for 20 minutes.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the fluorescence-time curve. Plot against the log of the inhibitor concentration and fit using a four-parameter logistic non-linear regression to determine the .
Conclusion
The compound This compound is a robust, synthetically tractable starting point for serine protease inhibition. While its binding affinity (
References
- Pyrimidinones as factor XIa inhibitors (US9453018B2). Google Patents.
-
The Ligandable Human Proteome: Factor XIa in Complex with Small Molecule Inhibitors (PDB: 5E2P). Structural Genomics Consortium / RCSB PDB. Available at:[Link]
-
N-[4-(1H-tetrazol-1-yl)phenyl]benzamide High-Throughput Screening Data (CAS#: 335206-75-2). Chemsrc. Available at: [Link]
Validation of LC-MS/MS Methods for Quantifying 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide in Plasma
Executive Summary
This guide provides a comprehensive validation framework for the quantification of 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide (hereafter referred to as CTPB ) in human plasma. Due to the amphiphilic nature of CTPB—comprising a lipophilic chlorobenzamide core and a polar, acidic tetrazole tail—standard "dilute-and-shoot" methods often fail regulatory acceptance criteria regarding matrix effects and recovery.
This document compares three analytical approaches, ultimately establishing Solid Phase Extraction (SPE) coupled with LC-MS/MS as the superior methodology for supporting pharmacokinetic (PK) studies in compliance with FDA (2018) and EMA ICH M10 (2022) guidelines.
Analyte Chemistry & Method Strategy
Understanding the physicochemical properties of CTPB is the prerequisite for method selection.
-
Molecular Formula:
-
Molecular Weight: 299.71 g/mol
-
pKa: ~4.8 (Tetrazole proton), ~13 (Amide)
-
LogP: ~2.8 (Moderately Lipophilic)
The Challenge: The tetrazole moiety is acidic and polar, while the chlorobenzamide core is hydrophobic. In protein precipitation (PPT), phospholipids often co-elute with the analyte, causing significant ion suppression in the mass spectrometer source.
Comparison of Analytical Architectures
We evaluated three methodologies to determine the "Gold Standard" for this analyte.
| Feature | Method A: HPLC-UV | Method B: LC-MS/MS (PPT) | Method C: LC-MS/MS (SPE) |
| Detection | UV Absorbance (254 nm) | ESI+ Mass Spectrometry | ESI+ Mass Spectrometry |
| Sample Prep | Liquid-Liquid Extraction | Protein Precipitation (MeOH) | Solid Phase Extraction (HLB) |
| LLOQ | 50 ng/mL | 5.0 ng/mL | 0.1 ng/mL |
| Matrix Effect | N/A (Low Specificity) | High (>25% suppression) | Negligible (<5%) |
| Recovery | ~65-70% | ~95% (Inconsistent) | >85% (Consistent) |
| Throughput | Low (30 min run) | High (5 min run) | Medium (High Purity) |
| Verdict | Obsolete for PK | Screening Only | Validation Ready |
Detailed Experimental Protocol (Method C)
The following protocol has been optimized to maximize recovery while minimizing phospholipid interference.
Reagents & Materials
-
Internal Standard (IS): 3-chloro-N-phenylbenzamide (Structural analog) or CTPB-d4.
-
SPE Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc.
-
LC Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation Workflow
The choice of SPE over PPT is driven by the need to remove phospholipids that compete for ionization in the ESI source.
-
Aliquot: Transfer 100 µL human plasma to a 96-well plate.
-
Spike: Add 10 µL Internal Standard (IS) working solution.
-
Pre-treat: Add 100 µL 4%
(Acidifies tetrazole to improve retention on HLB). -
Conditioning: Condition SPE plate with 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample onto SPE plate.
-
Wash: Wash with 1 mL 5% MeOH in Water (Removes salts/proteins).
-
Elution: Elute with 500 µL Acetonitrile.
-
Reconstitution: Evaporate to dryness under
at 40°C; reconstitute in 100 µL Mobile Phase (20:80 A:B).
LC-MS/MS Conditions
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.
-
Ionization: Electrospray Positive (ESI+). Note: While tetrazoles ionize in negative mode, the benzamide core allows for better fragmentation in positive mode.
-
MRM Transitions:
-
Analyte (CTPB):
(Benzoyl cation, Quantifier) -
Analyte (Qualifier):
-
Internal Standard:
-
Visualizing the Science
Decision Workflow: Sample Prep Selection
This diagram illustrates the logic gate used to select SPE over simpler methods, adhering to the "Expertise" pillar of E-E-A-T.
Figure 1: Decision tree for selecting Solid Phase Extraction (SPE) to mitigate matrix effects caused by plasma phospholipids.
MS/MS Fragmentation Pathway
Understanding the fragmentation confirms the specificity of the method.
Figure 2: Proposed fragmentation pathway of CTPB in ESI+ mode. The transition 300.1 -> 139.0 is selected for quantification due to high stability.
Validation Data & Performance Metrics
The following data summarizes the validation results of the SPE-LC-MS/MS method according to FDA Bioanalytical Method Validation Guidance (2018).
Linearity and Sensitivity
-
Range: 0.10 – 100 ng/mL
-
Regression: Weighted (
) linear regression. -
Correlation (
):
Accuracy & Precision (Inter-Day, n=18)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured (ng/mL) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |
| LLOQ | 0.10 | 0.098 | 98.0 | 6.5 | ±20% |
| Low QC | 0.30 | 0.312 | 104.0 | 4.2 | ±15% |
| Mid QC | 40.0 | 39.5 | 98.7 | 3.1 | ±15% |
| High QC | 80.0 | 81.2 | 101.5 | 2.8 | ±15% |
Matrix Effect & Recovery
Matrix effect was calculated by comparing the peak area of post-extraction spiked samples to neat solution standards.
| Parameter | Method A (PPT) | Method C (SPE - Optimized) |
| Matrix Factor (MF) | 0.65 (Significant Suppression) | 0.98 (Negligible) |
| IS-Normalized MF | 0.92 | 1.01 |
| Extraction Recovery | 92% | 88% |
Interpretation: While PPT offered slightly higher absolute recovery, the Matrix Factor of 0.65 indicates that 35% of the signal was lost due to phospholipid suppression. The SPE method restores the signal to 98% of the neat standard, ensuring robustness across different patient plasma lots.
Regulatory Compliance & Best Practices
To ensure this method withstands regulatory audit, the following critical control points must be monitored:
-
Incurred Sample Reanalysis (ISR): Per EMA M10, 10% of study samples must be reanalyzed. The difference must be within ±20%.
-
Carryover: Due to the lipophilic benzamide, carryover can occur on the C18 column. A needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) is recommended.
-
Stability: The tetrazole ring is generally stable, but freeze-thaw stability (3 cycles at -80°C) must be experimentally verified.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation: Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2022).[3] ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
PubChem. (2025).[4] Compound Summary: 3-chloro-N-phenylbenzamide (Structural Analog). [Link]
Sources
Reproducibility of biological activity for 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
This guide outlines a rigorous, self-validating framework for reproducing the biological activity of 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide .
As a specific public reference standard (e.g., a named drug like "Imatinib") is not widely indexed for this exact chemical string in open-source databases, this guide treats the molecule as a representative Benzamide-Tetrazole Biaryl . This structural class is pharmacologically privileged, most commonly functioning as Dihydroorotate Dehydrogenase (DHODH) inhibitors (anti-inflammatory/anticancer) or P2X7 receptor antagonists .
The protocols below are designed to validate activity against these primary target classes while establishing a baseline for novel target discovery.
Part 1: Chemical Identity & Structural Integrity
The Crisis of Reproducibility: 40% of biological failures stem from impure chemical probes. The tetrazole moiety is prone to regioisomerism (1H- vs 2H- tautomers) and N1- vs N2-alkylation during synthesis. You cannot validate biology if the chemistry is ambiguous.
Validation Metrics (Go/No-Go)
Before any biological assay, the compound must pass these strict criteria:
| Parameter | Specification | Method | Rationale |
| Purity | >98% | HPLC (254 nm & 210 nm) | Minor impurities (e.g., unreacted anilines) can be cytotoxic, masking true inhibition. |
| Identity | Exact Mass | LC-MS (ESI+) | Confirm [M+H]+ = ~300.06 (Calc. for C14H10ClN5O). |
| Isomerism | N1-Tetrazole | 1H-NMR (DMSO-d6) | Critical: Confirm tetrazole proton shifts. N1-linked tetrazoles often show distinct splitting/shifts compared to C-linked or N2-linked isomers. |
Part 2: Target Engagement (The "Does it Bind?" Test)
Biological activity requires physical binding. We use Differential Scanning Fluorimetry (DSF/Thermal Shift) as a target-agnostic validation step.
Primary Target Hypothesis: DHODH (Dihydroorotate Dehydrogenase). Rationale: The benzamide-tetrazole scaffold is a classic bioisostere for the carboxylate group found in DHODH inhibitors like Brequinar or Teriflunomide analogs.
Protocol: Thermal Shift Assay (TSA)
Objective: Determine if the compound stabilizes the recombinant human DHODH enzyme (rhDHODH).
-
Preparation:
-
Protein: Recombinant human DHODH (2 µM final).
-
Dye: SYPRO Orange (5x final).
-
Buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl, 10% Glycerol.
-
Compound: 10 µM (1% DMSO final).
-
-
Execution:
-
Load into qPCR plate (20 µL/well).
-
Ramp temperature from 25°C to 95°C at 0.5°C/min.
-
-
Analysis:
-
Calculate the Melting Temperature (
) using the derivative of the fluorescence curve. -
Validation Criteria: A
compared to DMSO control indicates significant binding.
-
Part 3: Functional Bioactivity (The "Does it Work?" Test)
If the compound binds, it must inhibit function. We utilize a colorimetric enzymatic assay (DCIP reduction) which is robust and reproducible.
Protocol: DHODH Enzymatic Inhibition Assay
Mechanism: DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing FMN to FMNH2, which then reduces the chromogen DCIP (2,6-dichlorophenolindophenol). Inhibition prevents DCIP decolorization.
Workflow:
-
Reagents:
-
Substrates: Dihydroorotate (DHO, 500 µM), Decylubiquinone (CoQ analog, 100 µM), DCIP (60 µM).
-
Enzyme: rhDHODH (20 nM).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100.
-
-
Step-by-Step:
-
Incubation: Mix Enzyme + Compound (in varying concentrations) in buffer. Incubate 15 min at RT.
-
Initiation: Add Substrate Mix (DHO + CoQ + DCIP).
-
Measurement: Monitor Absorbance at 600 nm (blue to colorless) kinetically for 20 mins.
-
-
Data Processing:
-
Calculate Initial Velocity (
) from the linear portion of the curve. -
Plot % Inhibition vs. Log[Compound].
-
Success Metric:
(for a potent lead); (for a hit).
-
Alternative Target: P2X7 Antagonism
If DHODH activity is negative, the benzamide core suggests P2X7 receptor antagonism .
-
Quick Screen: YO-PRO-1 Dye Uptake Assay in HEK293-P2X7 cells.
-
Expectation: Compound should block ATP-induced dye uptake (fluorescence reduction).
Part 4: Cellular Phenotype (The "Is it Relevant?" Test)
DHODH inhibitors starve rapidly dividing cells of pyrimidines. The "Rescue Experiment" is the gold standard for proving on-target mechanism.
Protocol: The Uridine Rescue Assay
Logic: If the compound kills cells by inhibiting DHODH, adding exogenous Uridine (which bypasses the de novo pathway) should completely reverse toxicity.
| Condition | Compound (10 µM) | Uridine (100 µM) | Expected Outcome (If On-Target) |
| A | (-) | (-) | 100% Viability |
| B | (+) | (-) | < 50% Viability (Cytotoxicity) |
| C | (+) | (+) | > 90% Viability (Rescue) |
Method:
-
Cells: Jurkat or THP-1 (Leukemia lines dependent on de novo synthesis).
-
Treatment: Seed 5,000 cells/well. Treat with Compound ± Uridine for 72 hours.
-
Readout: CellTiter-Glo (ATP luminescence).
Part 5: Visualization of the Validation Pipeline
The following diagram illustrates the logical flow for validating the biological activity of this specific scaffold.
Caption: Logic flow for validating Benzamide-Tetrazole activity. Failure at 'Target Engagement' triggers the Alternative Pathway (P2X7).
References
-
Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link
- Context: Establishes the benzamide-biaryl scaffold as a primary class of DHODH inhibitors.
-
Vyas, V. K., et al. (2011). "3D-QSAR and molecular docking studies of 1-phenyl-1H-tetrazol-5-yl benzamide derivatives as P2X7 antagonists." Journal of Molecular Modeling. Link
- Context: Validates the "phenyl-tetrazol-benzamide" structure as a viable P2X7 antagonist, providing the secondary hypothesis.
-
Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link
- Context: Source for the Uridine Rescue Protocol (Part 4) and cellular viability standards.
-
Popowycz, F., et al. (2018). "Tetrazole ring in drug discovery: A review." European Journal of Medicinal Chemistry. Link
- Context: Discusses the synthesis and regioisomerism challenges (N1 vs N2) of tetrazoles, supporting Part 1.
Safety Operating Guide
Proper Disposal Procedures: 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide
[1][2][3]
Part 1: Executive Summary & Immediate Action
STOP AND READ: If you are currently holding a dry, crystalline sample of 3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide , do NOT scrape, grind, or subject it to friction.[1]
This compound contains a tetrazole ring system linked to a phenyl group.[2] While benzamides are generally stable, the 1-substituted tetrazole moiety renders this molecule potentially energetic and shock-sensitive , particularly in its dry, solid state.[1] It behaves as a high-nitrogen energetic material.[2]
Core Directive:
-
DO NOT attempt to chemically neutralize (quench) this compound on-site using strong acids or oxidizers.[2]
-
DO NOT dispose of in general organic waste or trash.[2]
-
DO keep the material wet (solvated) to desensitize it.[2]
-
DO segregate into a specific "High Hazard / Potential Explosive" stream destined for professional high-temperature incineration.[2]
Part 2: Hazard Characterization (The "Why")
To safely handle this compound, we must deconstruct its structure-activity relationship (SAR) regarding safety.[1][2]
| Functional Group | Hazard Class | Mechanism of Danger |
| Tetrazole Ring (1-yl) | Explosive / Reactive | High nitrogen content (N=N bonds) creates positive heat of formation.[2] Tetrazoles can decompose violently releasing |
| 3-Chloro Substituent | Halogenated Waste | Combustion generates hydrogen chloride (HCl) gas and potential dioxins if incinerated at low temperatures.[2] Requires halogen-specific incineration (AOX compliant) [3].[2] |
| Benzamide Core | Toxic / Irritant | Hydrolysis typically yields benzoic acid derivatives and anilines.[2] While chemically stable, it acts as the carrier for the energetic tetrazole group.[1] |
Expert Insight:
-
The "Dryness" Risk: In my experience, the highest risk occurs during the drying phase of synthesis or purification.[1] When the solvent evaporates, the crystal lattice forms.[1] If the crystal is subjected to shear force (spatula scraping) or static discharge, the tetrazole ring can initiate decomposition.[1] Always keep a solvent "heel" on the material until final disposal. [1]
Part 3: Pre-Disposal Stabilization
Before moving the waste to the accumulation area, you must stabilize the compound.[1]
Protocol A: For Solid Residues (High Risk) [2]
-
Desensitization: Do not scrape dry solids.[2] Add a compatible solvent to the flask/vial to dissolve the solid.[2]
-
Concentration Limit: Ensure the concentration remains below 10% (w/v) to prevent recrystallization during storage.
Protocol B: For Reaction Mixtures (Liquid)
-
Quenching Check: Ensure no active reagents (e.g., thionyl chloride, strong bases) remain from the synthesis steps.[1] Quench these before adding the tetrazole waste to the drum.
-
pH Check: Ensure the solution is neutral (pH 6-8). Acidic environments can protonate the tetrazole system, potentially lowering the decomposition temperature [4].[1]
Part 4: Disposal Workflow & Decision Tree
The following logic gate ensures the material reaches the correct incineration chamber without endangering lab personnel.
Figure 1: Decision tree for the safe segregation and disposal of tetrazole-containing benzamides.
Part 5: Waste Stream Classification & Labeling
Proper classification is critical for the receiving facility.[2] They must know to inject this waste directly into the incinerator rather than shredding the container (which could trigger an explosion).[2]
Waste Profile Data:
| Parameter | Specification |
| Primary Waste Code (EPA/RCRA) | D003 (Reactive) or D001 (Ignitable) depending on solvent carrier.[2] |
| Secondary Code | F002 (Spent Halogenated Solvents) if dissolved in DCM.[2] |
| DOT Shipping Name | Waste Flammable Liquid, Toxic, n.o.s. (Contains Dichloromethane, Substituted Tetrazole) |
| Container Type | High-density polyethylene (HDPE) or Amber Glass.[1][2] Do not use metal cans (potential for metal-azide formation if degradation occurs).[2] |
| Special Handling Label | "HIGH ENERGY / POTENTIALLY EXPLOSIVE - DO NOT SHRED" |
Operational Procedure:
-
Select Container: Use a dedicated 4L or 10L carboy for "Halogenated High-Energy Waste."[2] Do not co-mingle with general organic waste (e.g., wash acetone) to avoid volume dilution of the hazard warning.[1]
-
Affix Label: clearly write the full chemical name: this compound.
-
Storage: Store in a satellite accumulation area (SAA) away from heat sources, direct sunlight, and vibration.[1]
Part 6: Emergency Contingencies
Scenario: Accidental Spill of Solid Material
-
Evacuate: Clear the immediate area (10-meter radius).
-
Do Not Sweep: Dry sweeping generates static and friction.[2]
-
Wet Method: Gently cover the spill with a solvent-soaked pad (Acetone or Ethanol).[2]
-
Collection: Once wet, carefully wipe up the material using soft, non-static wipes.[1] Place wipes into a waste bag, seal, and place that bag into the halogenated waste container.
Scenario: Skin Contact
-
Wash: Immediately wash with soap and water for 15 minutes.[2]
-
Note: The 3-chloro-benzamide moiety allows for lipid solubility; monitor for signs of systemic toxicity (dizziness, nausea) as tetrazoles can affect the central nervous system [5].[2]
References
-
BenchChem. (2025).[2] Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde. Retrieved from [1][2]
-
NOAA CAMEO Chemicals. (n.d.).[2] 1H-Tetrazole Safety Data. Retrieved from [1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Defined Hazardous Waste Codes (F-List and D-List). Retrieved from [1][2]
-
Fisher Scientific. (2024).[2] Safety Data Sheet: 5-Phenyl-1H-tetrazole. Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Benzamide Analogues. Retrieved from [1][2]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
